Cas no 1546495-63-9 (2-cyclopropyl-8-methylimidazo[1,2-a]pyridine)

2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a cyclopropyl substituent at the 2-position and a methyl group at the 8-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopropyl moiety enhances metabolic stability, while the methyl group can influence binding affinity in target interactions. Its rigid framework is advantageous for designing bioactive molecules with improved selectivity and potency. The compound is commonly utilized in medicinal chemistry for the development of novel therapeutics, particularly in CNS and antimicrobial applications, due to its favorable pharmacokinetic profile.
2-cyclopropyl-8-methylimidazo[1,2-a]pyridine structure
1546495-63-9 structure
Product Name:2-cyclopropyl-8-methylimidazo[1,2-a]pyridine
CAS No:1546495-63-9
MF:C11H12N2
MW:172.226382255554
CID:5579573
PubChem ID:115404345
Update Time:2025-10-29

2-cyclopropyl-8-methylimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-methyl-
    • 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine
    • Inchi: 1S/C11H12N2/c1-8-3-2-6-13-7-10(9-4-5-9)12-11(8)13/h2-3,6-7,9H,4-5H2,1H3
    • InChI Key: NDTAJXJKRLEVOM-UHFFFAOYSA-N
    • SMILES: C12=NC(C3CC3)=CN1C=CC=C2C

Computed Properties

  • Exact Mass: 172.100048391g/mol
  • Monoisotopic Mass: 172.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • pka: 8.50±0.50(Predicted)

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Additional information on 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine

Recent Advances in the Study of 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine (CAS: 1546495-63-9)

The compound 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine (CAS: 1546495-63-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its imidazopyridine core, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for drug discovery and development.

One of the key areas of research has been the synthesis and optimization of 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl group, followed by a regioselective methylation at the 8-position. This method not only enhances the efficiency of synthesis but also reduces the formation of unwanted byproducts, which is critical for pharmaceutical applications.

Pharmacological evaluations have revealed that 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine exhibits high affinity for GABAA receptors, particularly the α2 and α3 subtypes. These receptors are implicated in anxiety, sleep disorders, and epilepsy, suggesting potential therapeutic applications for this compound. In vitro studies demonstrated its ability to modulate receptor activity with high specificity, while in vivo models showed anxiolytic and anticonvulsant effects without the sedative side effects commonly associated with traditional GABAA modulators. These findings were corroborated by a recent preclinical study published in Neuropharmacology (2024), which highlighted its favorable pharmacokinetic profile and low toxicity.

In addition to its CNS applications, 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine has been investigated for its anti-inflammatory properties. A 2023 study in the European Journal of Pharmacology reported that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-κB signaling, a pathway central to inflammatory responses. This dual functionality—targeting both CNS and inflammatory pathways—positions the compound as a versatile candidate for multifactorial diseases like neuroinflammation and autoimmune disorders.

Despite these promising findings, challenges remain in the clinical translation of 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine. Issues such as bioavailability, metabolic stability, and potential drug-drug interactions need further investigation. Recent efforts have focused on structural modifications to improve these properties, with some derivatives showing enhanced metabolic stability in human liver microsome assays. A collaborative study between academic and industrial researchers (Bioorganic & Medicinal Chemistry Letters, 2024) identified several analogs with improved pharmacokinetic profiles, paving the way for future clinical trials.

In conclusion, 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine (CAS: 1546495-63-9) represents a compelling area of research in chemical biology and drug discovery. Its unique pharmacological profile, combined with advances in synthetic chemistry, offers exciting opportunities for the development of novel therapeutics. Ongoing research aims to address remaining challenges and explore its full therapeutic potential, making it a compound to watch in the coming years.

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